molecular formula C16H20N6 B5992641 1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole

1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B5992641
M. Wt: 296.37 g/mol
InChI Key: MTZFUSYWXIQNKA-UHFFFAOYSA-N
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Description

1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that features a unique combination of cyclohexene, pyrazole, and imidazopyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. The starting materials often include cyclohex-3-en-1-ylmethyl bromide, 2,5-dimethylpyrazole, and appropriate imidazole derivatives. The key steps in the synthesis may include:

    Alkylation: Cyclohex-3-en-1-ylmethyl bromide is reacted with 2,5-dimethylpyrazole in the presence of a base such as potassium carbonate to form the intermediate.

    Cyclization: The intermediate undergoes cyclization with an imidazole derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or imidazole rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated bonds.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the pyrazole or imidazole rings.

Scientific Research Applications

1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: It is investigated for its potential use as a catalyst in organic synthesis and polymerization reactions.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects.

    Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole: shares similarities with other imidazopyrazole derivatives, such as:

Uniqueness

  • Structural Features : The presence of the cyclohex-3-en-1-ylmethyl group and the specific substitution pattern on the pyrazole ring make this compound unique.
  • Reactivity : Its unique structure imparts distinct reactivity patterns, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-11-8-14(21(2)20-11)15-18-13-9-17-22(16(13)19-15)10-12-6-4-3-5-7-12/h3-4,8-9,12H,5-7,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZFUSYWXIQNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NC3=C(N2)C=NN3CC4CCC=CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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